molecular formula C23H26FN7O B2793140 4-{4-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-imidazol-1-yl}-6-(piperidin-1-yl)pyrimidine CAS No. 1251677-99-2

4-{4-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-imidazol-1-yl}-6-(piperidin-1-yl)pyrimidine

Cat. No.: B2793140
CAS No.: 1251677-99-2
M. Wt: 435.507
InChI Key: SNUOZVMSIZDKDS-UHFFFAOYSA-N
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Description

This compound is a pyrimidine derivative featuring a 1H-imidazole core linked to a 2-fluorophenyl-substituted piperazine via a carbonyl group and a piperidine substituent at the 6-position of the pyrimidine ring. Its structure combines multiple pharmacophoric elements:

  • Pyrimidine core: A heterocyclic scaffold common in medicinal chemistry for its ability to engage in hydrogen bonding and π-π interactions.
  • 2-Fluorophenyl group: Introduces electron-withdrawing effects and lipophilicity, which may influence pharmacokinetics and target affinity.
  • Piperidine substituent: A saturated heterocycle that can modulate solubility and bioavailability .

Properties

IUPAC Name

[4-(2-fluorophenyl)piperazin-1-yl]-[1-(6-piperidin-1-ylpyrimidin-4-yl)imidazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26FN7O/c24-18-6-2-3-7-20(18)28-10-12-30(13-11-28)23(32)19-15-31(17-27-19)22-14-21(25-16-26-22)29-8-4-1-5-9-29/h2-3,6-7,14-17H,1,4-5,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNUOZVMSIZDKDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=NC(=C2)N3C=C(N=C3)C(=O)N4CCN(CC4)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-imidazol-1-yl}-6-(piperidin-1-yl)pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Nucleophilic Substitution: This involves the substitution of a leaving group by a nucleophile. For instance, the fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction.

    Cyclization Reactions: These reactions are used to form the piperazino and piperidino rings. Cyclization can be achieved through intramolecular reactions under specific conditions.

    Condensation Reactions: These reactions are employed to link the different functional groups together, forming the final compound.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This requires optimization of reaction conditions, such as temperature, pressure, and catalysts, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often used to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-{4-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-imidazol-1-yl}-6-(piperidin-1-yl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF)

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-{4-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-imidazol-1-yl}-6-(piperidin-1-yl)pyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used as a probe to investigate protein-ligand interactions and enzyme mechanisms.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials and chemical processes. Its unique properties make it suitable for applications in catalysis, material science, and chemical engineering.

Mechanism of Action

The mechanism of action of 4-{4-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-imidazol-1-yl}-6-(piperidin-1-yl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

Compound from : 4-(piperidin-1-yl)-6-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1H-imidazol-1-yl}pyrimidine
  • Key difference : The 2-fluorophenyl group in the target compound is replaced with a pyridin-2-yl group.
  • Implications: Pyridinyl substituents enhance water solubility due to their polar nitrogen atom but may reduce membrane permeability compared to the lipophilic 2-fluorophenyl group.
Compound from : 4-{4-[(1-Methyl-1H-imidazol-2-yl)sulfonyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine
  • Key difference : The carbonyl group in the target compound is replaced with a sulfonyl group, and the 2-fluorophenyl is absent.
  • Implications :
    • Sulfonyl groups are stronger electron-withdrawing groups than carbonyls, which could affect electronic distribution and binding affinity.
    • The trifluoromethyl group at the 6-position may enhance metabolic stability compared to the piperidine substituent in the target compound .

Functional Group and Substituent Analysis

Table 1: Substituent Comparison
Compound Piperazine Substituent Pyrimidine Substituent Functional Group (X) Key Properties
Target Compound 2-Fluorophenyl Piperidin-1-yl Carbonyl (C=O) High lipophilicity; moderate solubility
Compound Pyridin-2-yl Piperidin-1-yl Carbonyl (C=O) Enhanced solubility; potential basicity
Compound (1-Methylimidazol-2-yl)sulfonyl Trifluoromethyl Sulfonyl (SO₂) High metabolic stability; electron-deficient core

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